5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 225.04 g/mol. It features a bromine atom at the 5-position of the indazole ring and a carbaldehyde functional group at the 3-position. This compound is recognized for its structural complexity and potential utility in various chemical and biological applications.
These reactions highlight the compound's versatility as a building block in organic synthesis.
Research indicates that derivatives of 1H-indazole compounds exhibit various biological activities, including:
The biological activity of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde is an area of ongoing research, with implications for drug development.
Several synthetic routes are available for producing 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde:
5-Bromo-1-methyl-1H-indazole-3-carbaldehyde finds applications in:
Studies on the interactions of 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde with biological targets are crucial for understanding its potential therapeutic effects. Research has focused on:
Several compounds share structural similarities with 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-Bromo-1H-indazole-3-carbaldehyde | 885271-72-7 | 0.87 |
5-Bromo-1H-indazole-3-carboxamide | 1799421-04-7 | 0.82 |
5-Chloro-1H-indazole-3-carbaldehyde | 102735-84-2 | 0.75 |
5-Nitro-1H-indazole-3-carbaldehyde | 677702-36-2 | 0.74 |
6-Chloro-1H-indazole-3-carbaldehyde | 885521-37-9 | 0.74 |
What distinguishes 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde from these similar compounds is primarily its bromine substitution at the 5-position and the methyl group at the nitrogen atom, which may influence its reactivity and biological activity differently compared to other derivatives.